2,3-Dimethyl-5-nitroaniline hemisulfate

Organic Chemistry Pharmaceutical Intermediates Salt Selection

Nitroaniline free bases frequently exhibit poor aqueous solubility, compromising yields in Pd-catalyzed cross-couplings and diazotization workflows. 2,3-Dimethyl-5-nitroaniline hemisulfate directly addresses this bottleneck: • Enhanced polar solubility vs. free base - improves reaction homogeneity and product isolation in aqueous/protic media. • Defined 2,3-dimethyl-5-nitro substitution ensures regioselective reactivity; eliminates isomer-related side products that confound SAR studies. • 98% HPLC purity reduces downstream purification burden and minimizes confounding impurities in biological assays. • Stable yellow crystalline solid; ships ambient with batch-specific COA. For R&D use only.

Molecular Formula C16H22N4O8S
Molecular Weight 430.4 g/mol
Cat. No. B12513089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5-nitroaniline hemisulfate
Molecular FormulaC16H22N4O8S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)N)[N+](=O)[O-].CC1=CC(=CC(=C1C)N)[N+](=O)[O-].OS(=O)(=O)O
InChIInChI=1S/2C8H10N2O2.H2O4S/c2*1-5-3-7(10(11)12)4-8(9)6(5)2;1-5(2,3)4/h2*3-4H,9H2,1-2H3;(H2,1,2,3,4)
InChIKeyNFNQVFSUSCAHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-5-nitroaniline hemisulfate: A Nitroaniline Salt Intermediate for Pharmaceutical and Dye Chemistry


2,3-Dimethyl-5-nitroaniline hemisulfate is the sulfate salt (2:1 stoichiometry) of 2,3-dimethyl-5-nitroaniline , a nitroaniline derivative characterized by methyl groups at the 2- and 3-positions and a nitro group at the 5-position on the aniline ring [1]. The compound, with the free base CAS 109508-62-5 , exists as a yellow crystalline solid and is primarily utilized as a synthetic intermediate in the preparation of dyes, pigments, and pharmaceutical actives . The hemisulfate salt form is specifically employed to enhance solubility and stability in polar media, a common strategy for improving the processability of nitroaniline building blocks .

2,3-Dimethyl-5-nitroaniline hemisulfate vs. Generic Nitroanilines: Why Positional Isomers and Free Bases Are Not Interchangeable


The specific substitution pattern of 2,3-dimethyl-5-nitroaniline confers distinct electronic and steric properties that are critical for regioselective reactions in advanced organic synthesis [1]. Positional isomers such as 2,4-dimethyl-5-nitroaniline or 3,4-dimethyl-5-nitroaniline possess different spatial arrangements of methyl and nitro groups, leading to divergent reactivity in electrophilic aromatic substitutions, cross-couplings, and subsequent functionalizations . Furthermore, the hemisulfate salt form offers enhanced solubility in polar solvents compared to the free base , directly impacting reaction yields, purification efficiency, and compatibility with aqueous or protic reaction media. Substituting a different nitroaniline analog or the free base form without systematic re-optimization of reaction conditions is therefore likely to compromise synthetic outcomes .

Quantitative Differentiation: 2,3-Dimethyl-5-nitroaniline hemisulfate vs. Closest Analogs


Molecular Weight and Stoichiometry Distinguish Hemisulfate Salt from Free Base

The hemisulfate salt exists as a 2:1 complex of the free base with sulfuric acid, yielding a molecular weight of 430.433 g/mol, which is substantially greater than the free base's 166.18 g/mol [1]. This difference is crucial for stoichiometric calculations, molar equivalents in reactions, and analytical quantification. The presence of the sulfate counterion also imparts higher polarity and water solubility compared to the non-salt form .

Organic Chemistry Pharmaceutical Intermediates Salt Selection

Commercial Purity Specification: HPLC Purity of 2,3-Dimethyl-5-nitroaniline

Commercially available 2,3-dimethyl-5-nitroaniline is offered at a minimum HPLC purity of 98% . This specification meets the typical purity requirements for intermediate use in pharmaceutical and advanced organic synthesis. In contrast, many alternative nitroaniline derivatives may be supplied at lower purities (e.g., 95% or technical grade) unless otherwise specified, which can introduce impurities that interfere with sensitive downstream reactions or require additional purification steps .

Analytical Chemistry Quality Control Sourcing

Solubility Enhancement Through Hemisulfate Salt Formation

The hemisulfate salt of 2,3-dimethyl-5-nitroaniline is described as soluble in polar solvents, a property attributed directly to its ionic hemisulfate form . In contrast, the free base form of nitroanilines, including positional isomers like 2,4-dimethyl-5-nitroaniline, typically exhibits poor water solubility and requires organic solvents for dissolution . This enhanced solubility in aqueous or protic media can facilitate greener reaction conditions, simplify work-up procedures, and improve compatibility with biological assays.

Process Chemistry Formulation Salt Selection

Synthetic Accessibility: Defined Routes and Precursor Availability

Synthetic routes to 2,3-dimethyl-5-nitroaniline are well-established, typically involving nitration of 2,3-dimethylaniline . This precursor is commercially available at scale, offering a reliable supply chain advantage. In contrast, certain nitroaniline positional isomers (e.g., 3,4-dimethyl-5-nitroaniline) may require less common starting materials or more complex synthetic sequences, potentially leading to higher cost or limited availability [1]. The existence of documented procedures with yields reported in the 56-63% range for related nitroaniline syntheses provides a benchmark for process feasibility [2].

Synthetic Methodology Process Development Supply Chain

2,3-Dimethyl-5-nitroaniline hemisulfate: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of Heterocyclic Pharmaceutical Intermediates

The compound serves as a key building block for nitrogen-containing heterocycles used in medicinal chemistry programs. Its defined substitution pattern and the enhanced solubility of the hemisulfate salt facilitate palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions under mild conditions . The 98% HPLC purity specification ensures that the intermediate does not introduce unwanted side products that could derail SAR studies or require extensive purification.

Preparation of Azo Dyes and Pigments

As a diazonium salt precursor, 2,3-dimethyl-5-nitroaniline is employed in the synthesis of azo dyes for textile and plastic coloration . The specific 2,3-dimethyl substitution pattern influences the shade, fastness, and solubility properties of the resulting dyes compared to those derived from other nitroaniline isomers. The hemisulfate salt form offers improved handling and dissolution in aqueous diazotization media, potentially increasing process efficiency.

Antimicrobial and Anticancer Research Tool

Nitroaniline derivatives, including the 2,3-dimethyl-5-nitroaniline scaffold, are under investigation for their potential as hypoxia-selective cytotoxins and antimicrobial agents . While specific data for the hemisulfate salt are limited, the class-level evidence indicates that the nitro group can undergo bioreductive activation, leading to DNA damage and cell death. The improved aqueous solubility of the hemisulfate salt enhances its utility in cell-based assays and in vivo studies, where DMSO concentrations must be minimized.

Analytical Standard and Method Development

The well-characterized structure and high purity of 2,3-dimethyl-5-nitroaniline hemisulfate make it suitable for use as a reference standard in chromatographic method development, particularly for monitoring reactions or quantifying impurities in nitroaromatic drug substances . The availability of NMR and MS data supports unambiguous identification and quantification in complex mixtures .

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